molecular formula C6H16ClNO B6359927 (S)-3-Amino-2-methylpentan-2-ol hydrochloride CAS No. 1350713-57-3

(S)-3-Amino-2-methylpentan-2-ol hydrochloride

Cat. No.: B6359927
CAS No.: 1350713-57-3
M. Wt: 153.65 g/mol
InChI Key: MDKKBNQTKLEALE-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amino Alcohol Architectures in Stereoselective Synthesis and Catalysis

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, where the carbon atom attached to one or both of these functional groups is a stereocenter. This inherent chirality makes them invaluable assets in the field of stereoselective synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.

The strategic placement of the amino and hydroxyl groups allows for the formation of stable chelate complexes with metal centers, which is a key principle in many asymmetric catalytic processes. openaccessjournals.comrroij.com These complexes can create a well-defined chiral environment around a reactive site, thereby directing the approach of reactants to favor the formation of one enantiomer over the other. This has profound implications in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a specific stereoisomer, while the other may be inactive or even harmful.

Furthermore, chiral amino alcohols serve as versatile chiral auxiliaries. nih.gov By temporarily attaching them to a prochiral substrate, they can effectively guide a stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved, yielding the enantiomerically enriched product. Their utility also extends to being precursors for the synthesis of more complex chiral ligands and catalysts, which are then employed in a wide range of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. westlake.edu.cnnih.gov The development of novel chiral amino alcohol scaffolds continues to be an active area of research, aiming to provide chemists with a broader toolkit for the efficient and selective synthesis of complex chiral molecules. frontiersin.org

Structural Characteristics and Stereochemical Importance of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

This compound is a specific chiral amino alcohol with the chemical formula C₆H₁₆ClNO. biosynth.com The structure features a five-carbon pentane (B18724) backbone. A hydroxyl group and a methyl group are attached to the second carbon atom (C2), making it a tertiary alcohol. An amino group is attached to the third carbon atom (C3), which is a stereocenter. The "(S)" designation in its name refers to the specific spatial arrangement of the groups around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

The stereochemical importance of this molecule lies in its defined three-dimensional structure. The presence of a single stereocenter at the C3 position means that it exists as one of two enantiomers. The (S)-enantiomer, when used as a catalyst, ligand, or chiral auxiliary, can impart its specific chirality to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The steric bulk provided by the methyl group at C2 and the ethyl group at C3, in proximity to the chiral center, can play a crucial role in the stereochemical outcome of reactions by influencing the facial selectivity of reactant approach.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
IUPAC Name (3S)-3-amino-2-methylpentan-2-ol;hydrochloride
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
CAS Number 855373-11-4
Chiral Center C3 (S-configuration)
Functional Groups Amino (-NH₂), Hydroxyl (-OH), Tertiary Alcohol

Historical Context and Evolution of Research on Chiral Amino Alcohol Derivatives

The exploration of chiral amino alcohols has a rich history intertwined with the development of stereochemistry and asymmetric synthesis. Early research often involved the isolation of naturally occurring amino alcohols, such as ephedrine (B3423809) and pseudoephedrine, which were found to possess valuable medicinal properties. These naturally occurring compounds also provided the first readily available sources of chiral scaffolds for synthetic chemists.

A significant milestone in the evolution of research was the development of methods to synthesize chiral amino alcohols from readily available starting materials like amino acids. openaccessjournals.com The reduction of the carboxylic acid functionality of an amino acid provides a straightforward route to the corresponding β-amino alcohol, preserving the original stereochemistry. This opened the door to a wide range of chiral amino alcohols with varying side chains, derived from the 20 proteinogenic amino acids.

The latter half of the 20th century saw a surge in the development of synthetic methodologies for the stereoselective synthesis of amino alcohols. rroij.comresearchgate.net Key advancements included the Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes to chiral amino alcohols with high enantioselectivity. The ring-opening of epoxides with nitrogen nucleophiles also emerged as a powerful and versatile strategy. organic-chemistry.org More recently, the focus has shifted towards catalytic asymmetric methods that are more atom-economical and environmentally benign. westlake.edu.cnfrontiersin.org This includes the development of novel catalysts for the asymmetric hydrogenation of α-amino ketones and the enantioselective addition of organometallic reagents to imines. The continuous evolution of these synthetic methods has made a vast array of structurally diverse chiral amino alcohols accessible for various applications in organic synthesis.

Current Research Frontiers and Unresolved Challenges Pertaining to this compound

While the field of chiral amino alcohols is well-established, research continues to push the boundaries of their synthesis and application. For a specific compound like this compound, current research frontiers are likely focused on its potential application as a novel chiral ligand or catalyst in asymmetric reactions that are currently challenging.

One of the ongoing challenges in the synthesis of chiral amino alcohols, particularly those with sterically hindered structures like tertiary alcohols, is the development of highly efficient and enantioselective methods. westlake.edu.cn The synthesis of compounds with multiple contiguous stereocenters also remains a significant hurdle. For (S)-3-Amino-2-methylpentan-2-ol, which possesses a tertiary alcohol and a chiral center, developing synthetic routes that are both scalable and provide high stereocontrol is an area of active interest.

Unresolved challenges also include the full exploration of the catalytic potential of less common chiral amino alcohols. While a number of "privileged" chiral ligands derived from amino alcohols are widely used, there is a vast chemical space of other amino alcohol structures that remains underexplored. Research into the catalytic activity of this compound in various asymmetric transformations could reveal novel reactivities and selectivities. Furthermore, the development of biocatalytic methods for the synthesis of chiral amino alcohols is a rapidly growing field, offering the potential for highly selective and sustainable production routes. frontiersin.orgnih.gov Applying these enzymatic approaches to the synthesis of non-natural amino alcohols like (S)-3-Amino-2-methylpentan-2-ol presents an exciting research frontier.

Properties

IUPAC Name

(3S)-3-amino-2-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKBNQTKLEALE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of S 3 Amino 2 Methylpentan 2 Ol Hydrochloride and Its Complexes

Quantum Chemical Studies on Conformational Preferences and Stereoelectronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangements (conformers) of a molecule and understanding its electronic properties.

For (S)-3-Amino-2-methylpentan-2-ol hydrochloride, the protonated amine and the hydroxyl group are key features that dictate its conformational landscape. The rotation around the C2-C3 and C3-C4 bonds would be of particular interest. Intramolecular hydrogen bonding between the hydroxyl proton and the amino group (or the chloride anion) could play a significant role in stabilizing certain conformations.

Conformational Analysis: A systematic conformational search would likely reveal several low-energy structures. The relative energies of these conformers would be influenced by a balance of steric hindrance between the methyl and ethyl groups, and stabilizing intramolecular interactions.

Interactive Table: Hypothetical Relative Energies of (S)-3-Amino-2-methylpentan-2-ol Conformers

Note: The following data is illustrative and based on typical energy differences found in similar small molecules. Actual values would require specific quantum chemical calculations.

Conformer IDDihedral Angle (H-O-C2-C3) (°)Dihedral Angle (O-C2-C3-N) (°)Relative Energy (kcal/mol)Key Feature
Conf-1180 (anti)60 (gauche)0.00Likely lowest energy, minimizes steric clash
Conf-260 (gauche)60 (gauche)1.2Potential for intramolecular H-bond
Conf-3180 (anti)180 (anti)2.5Steric repulsion between bulky groups
Conf-4-60 (gauche)180 (anti)3.1Higher energy due to steric interactions

Stereoelectronic Properties: Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, would also be a focus of quantum chemical studies. The orientation of the C-O and C-N bonds and their associated lone pairs of electrons would influence the molecule's stability and reactivity. For instance, hyperconjugative interactions between occupied bonding orbitals and unoccupied antibonding orbitals can lead to bond length variations and changes in electron density distribution. Analysis of the molecule's electrostatic potential surface would highlight regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking simulations could be employed to explore its binding to various hypothetical biological targets. The protonated amine and the hydroxyl group would be expected to form key hydrogen bonding interactions with amino acid residues in a receptor's binding site. The aliphatic backbone would likely engage in hydrophobic interactions.

Docking Simulation Parameters: A typical docking study would involve preparing the 3D structure of the ligand and the target receptor. The binding site on the receptor would be defined, and a scoring function would be used to rank the different binding poses based on their predicted binding affinity.

Interactive Table: Example Docking Results for (S)-3-Amino-2-methylpentan-2-ol against a Hypothetical Kinase Target

Note: This data is for illustrative purposes. The binding affinity and interacting residues are hypothetical.

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-6.8ASP-184, LYS-72Hydrogen Bond (with -NH3+ and -OH)
2-6.5VAL-57, LEU-135Hydrophobic Interaction (with alkyl chain)
3-6.2GLU-91Hydrogen Bond (with -OH)
4-5.9PHE-185Pi-Alkyl Interaction (with ethyl group)

These simulations can guide the design of derivatives with improved binding affinity and selectivity. For instance, modifying the alkyl substituents could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.

Prediction and Analysis of pKa and LogP for Structural Modifications

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are fundamental physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can provide reliable estimates for these properties. acs.org

pKa Prediction: The pKa of the protonated amino group in this compound is a critical parameter. It determines the charge state of the molecule at a given pH. Computational methods for pKa prediction often involve quantum mechanical calculations of the energies of the protonated and deprotonated forms in a solvated environment. For simple aliphatic amines, the pKa is typically in the range of 9-11. The presence of the hydroxyl group may slightly influence this value.

LogP Prediction: LogP is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water. Numerous computational algorithms exist for predicting LogP based on the molecule's structure, often by summing the contributions of individual atoms or fragments. For a small amino alcohol like (S)-3-Amino-2-methylpentan-2-ol, the LogP would be relatively low, indicating its hydrophilic nature, especially in its protonated hydrochloride form.

Interactive Table: Predicted Physicochemical Properties of (S)-3-Amino-2-methylpentan-2-ol and Hypothetical Derivatives

Note: These values are estimations based on general principles and data for similar compounds.

CompoundPredicted pKaPredicted LogP
(S)-3-Amino-2-methylpentan-2-ol10.2 ± 0.50.8 ± 0.3
Derivative A (add -CH3 to N)10.5 ± 0.51.2 ± 0.3
Derivative B (replace -OH with -F)9.8 ± 0.51.1 ± 0.3
Derivative C (extend ethyl to butyl)10.3 ± 0.51.8 ± 0.3

These predictive models are valuable for virtually screening structural modifications to optimize these properties for specific applications.

Computational Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles

This compound, as a chiral amino alcohol, has the potential to act as a catalyst or ligand in asymmetric synthesis. Computational chemistry can be a powerful tool to elucidate the mechanisms of such reactions. cdnsciencepub.com

By modeling the reaction pathway, researchers can identify key intermediates and transition states. The calculation of activation energies allows for the prediction of reaction rates and the determination of the rate-limiting step. For a reaction catalyzed by this amino alcohol, the mechanism would likely involve the formation of a complex with the reactants, where the stereochemistry of the catalyst directs the stereochemical outcome of the product.

For example, in the addition of a nucleophile to a carbonyl compound, the amino and hydroxyl groups could coordinate to a metal center or directly interact with the substrates, creating a chiral environment that favors the formation of one enantiomer over the other. Computational studies could map out the potential energy surface of such a reaction, providing a detailed understanding of the factors controlling the enantioselectivity.

Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can play a significant role in this process.

For this compound, a QSAR study would involve synthesizing a series of derivatives with systematic structural modifications and measuring their biological activity. The structural modifications could include:

Varying the alkyl substituents on the carbon backbone.

Modifying the amino or hydroxyl groups.

Introducing new functional groups.

Computational descriptors for each derivative, such as electronic, steric, and hydrophobic parameters, would then be calculated. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity.

Interactive Table: Example of a QSAR Data Set for Hypothetical Derivatives

Note: The biological activity and descriptor values are for illustrative purposes only.

DerivativeR1 GroupR2 GroupLog(1/IC50)Molecular WeightLogP
1-CH3-CH2CH35.2117.190.8
2-CH3-CH(CH3)25.5131.221.2
3-H-CH2CH34.9103.160.4
4-CH3-CH2CH2CH35.4131.221.3

Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds.

Derivatization and Functionalization of S 3 Amino 2 Methylpentan 2 Ol Hydrochloride for Advanced Materials and Chemical Building Blocks

Synthesis of Chiral Fragments from (S)-3-Amino-2-methylpentan-2-ol Hydrochloride (e.g., oxazolidinones, morpholinones, lactams, sultams)

(S)-3-Amino-2-methylpentan-2-ol serves as a versatile chiral precursor for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The vicinal amino and hydroxyl groups are ideally positioned for cyclization reactions to form five, six, and seven-membered rings.

Oxazolidinones: These five-membered heterocyclic compounds can be readily prepared from 1,2-amino alcohols. A common method involves the reaction of (S)-3-amino-2-methylpentan-2-ol with a carbonylating agent such as phosgene, carbonyldiimidazole, or diethyl carbonate. acs.org The reaction proceeds via intramolecular cyclization, where the amino and hydroxyl groups react with the carbonyl source to form the oxazolidinone ring. The stereochemistry of the starting amino alcohol is retained in the final product, yielding chiral oxazolidinones that are valuable as chiral auxiliaries in asymmetric synthesis. nih.gov

Morpholinones: Morpholinones and their derivatives are important structural motifs in many biologically active compounds. nih.gov The synthesis of morpholin-2-ones can be achieved from β-amino alcohols through various synthetic routes. biosynth.com One approach involves the reaction of (S)-3-amino-2-methylpentan-2-ol with an α-haloacetyl halide, followed by intramolecular cyclization. Another method utilizes the reaction with a suitable dicarbonyl compound or its equivalent. These synthetic strategies allow for the construction of the six-membered morpholinone ring system, incorporating the chiral fragment from the parent amino alcohol. nih.gov

Lactams: Lactams, or cyclic amides, are another class of heterocyclic compounds that can be synthesized from amino alcohols. While the direct conversion of (S)-3-amino-2-methylpentan-2-ol to a simple lactam is not straightforward due to the hydroxyl group, it can be derivatized to introduce a carboxylic acid functionality. For instance, the amino group can be protected, followed by oxidation of a derivatized side chain to a carboxylic acid. Subsequent deprotection and intramolecular amidation would lead to the formation of a lactam ring. The ring size of the resulting lactam would depend on the length of the introduced carboxylic acid-containing chain. guidechem.com

Sultams: Sultams are cyclic sulfonamides and are analogs of lactams where a sulfonyl group replaces the carbonyl group. The synthesis of sultams from amino alcohols can be achieved by reacting the amino group with a sulfonyl halide containing a leaving group on the alkyl chain. rsc.org For (S)-3-amino-2-methylpentan-2-ol, this would involve a two-step process: first, the reaction of the amino group with a suitable sulfonyl chloride, such as 2-chloroethanesulfonyl chloride, followed by an intramolecular cyclization under basic conditions to form the sultam ring. rsc.org

Table 1: Synthetic Routes to Chiral Fragments
Chiral FragmentGeneral ReagentsReaction Type
OxazolidinonesCarbonyldiimidazole, Phosgene, Diethyl CarbonateCyclization
Morpholinonesα-Haloacetyl halides, Dicarbonyl compoundsCyclization
LactamsRequires derivatization to an amino acidIntramolecular Amidation
SultamsHaloalkanesulfonyl chloridesIntramolecular Sulfonamidation

Introduction of Fluorinated Moieties for Modulated Properties (e.g., trifluoromethylation)

The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physicochemical and biological properties. sigmaaldrich.com Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in drug design and materials science. chemimpex.com

Trifluoromethylation: The introduction of a trifluoromethyl group onto the (S)-3-amino-2-methylpentan-2-ol scaffold can be achieved through several methods. One common approach involves the use of nucleophilic trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a suitable initiator. mdpi.com For instance, if the amino alcohol is first oxidized to the corresponding β-amino ketone, the Ruppert-Prakash reagent can add to the carbonyl group to install a trifluoromethyl and a hydroxyl group. mdpi.com Subsequent reduction of the ketone would yield a trifluoromethylated amino alcohol. The presence of the trifluoromethyl group can significantly impact the molecule's properties due to its high electronegativity and steric bulk. nih.gov

The introduction of fluorinated moieties can be used to fine-tune the properties of derivatives of (S)-3-amino-2-methylpentan-2-ol for specific applications. For example, in the context of advanced materials, fluorination can impart desirable properties such as increased thermal stability and altered electronic characteristics.

Table 2: Common Fluorinating Reagents
Reagent TypeExample ReagentFunction
Nucleophilic TrifluoromethylationRuppert-Prakash Reagent (TMSCF₃)Adds a CF₃ group to carbonyls
Electrophilic FluorinationSelectfluorAdds a fluorine atom to electron-rich centers
DeoxyfluorinationDiethylaminosulfur trifluoride (DAST)Replaces a hydroxyl group with fluorine

Chemical Reactions of Hydroxyl and Amino Groups (e.g., Oxidation, Reduction, Substitution)

The hydroxyl and amino groups of (S)-3-amino-2-methylpentan-2-ol are the primary sites for chemical transformations, allowing for a wide range of derivatization reactions.

Oxidation: The tertiary nature of the hydroxyl group in (S)-3-amino-2-methylpentan-2-ol makes it resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids. stackexchange.comquora.com Harsh oxidizing conditions would likely lead to the cleavage of carbon-carbon bonds. The primary amino group, however, can be oxidized. For example, oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitro compound, depending on the reaction conditions.

Reduction: The functional groups in (S)-3-amino-2-methylpentan-2-ol are already in a reduced state. Further reduction is generally not applicable unless other functional groups are introduced into the molecule. For instance, if the amino group were to be converted into an imine or the hydroxyl group into a ketone (through a multi-step process), these new functionalities could then be subject to reduction. The reduction of amino acids to amino alcohols is a common transformation, highlighting the stability of the amino alcohol moiety to many reducing agents. google.comgoogle.com

Substitution: Both the amino and hydroxyl groups can undergo substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. acs.org This allows for the introduction of a wide range of functional groups at this position. The amino group can readily undergo nucleophilic substitution reactions, such as alkylation, acylation, and sulfonylation, to form secondary or tertiary amines, amides, and sulfonamides, respectively. These reactions are fundamental to the derivatization of this chiral building block. byjus.com

Table 3: Reactivity of Functional Groups
Functional GroupOxidationReductionSubstitution
Tertiary HydroxylResistantNot applicablePossible after conversion to a leaving group
Primary AminoCan be oxidizedNot applicableReadily undergoes alkylation, acylation, etc.

This compound as a Precursor for Nitrogen-Containing Ligands

Chiral 1,2-amino alcohols are a privileged class of compounds used in the synthesis of chiral ligands for asymmetric catalysis. westlake.edu.cn The stereochemically defined structure of (S)-3-amino-2-methylpentan-2-ol makes it an excellent precursor for the development of novel nitrogen-containing ligands.

These ligands can be synthesized by derivatizing the amino and/or hydroxyl groups of the amino alcohol. For example, the amino group can be functionalized with phosphine (B1218219), pyridine, or other coordinating moieties to create bidentate or tridentate ligands. rsc.org The hydroxyl group can also be involved in coordination or can be modified to tune the steric and electronic properties of the ligand.

These chiral ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, and copper, to form catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. nih.gov The chirality of the ligand, originating from the (S)-3-amino-2-methylpentan-2-ol backbone, can effectively control the stereochemical outcome of the catalyzed reaction, leading to the formation of enantiomerically enriched products. researchgate.net The modular nature of ligand synthesis from this precursor allows for the systematic modification of the ligand structure to optimize catalytic activity and enantioselectivity for a specific transformation. westlake.edu.cn

Advanced Analytical Methodologies for Characterization and Quality Control of S 3 Amino 2 Methylpentan 2 Ol Hydrochloride

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it indispensable for assessing the enantiomeric purity of (S)-3-Amino-2-methylpentan-2-ol hydrochloride. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

The selection of the CSP is critical for achieving effective separation. For amino alcohols like the subject compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are frequently employed. yakhak.org These phases offer robust and versatile platforms for the resolution of a wide range of chiral molecules. Another powerful class of CSPs includes macrocyclic glycopeptides, such as teicoplanin, which are particularly effective for the direct analysis of underivatized amino acids and related compounds due to their ionic and polar groups.

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695). yakhak.orgresearchgate.net The ratio of these solvents is adjusted to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector, although fluorescence detection can be used if the molecule is derivatized with a fluorescent tag. yakhak.org The validation of a chiral HPLC method, in accordance with ICH guidelines, ensures its accuracy, precision, and reliability for quality control purposes. yakhak.org The enantiomeric purity is determined by calculating the peak area percentage of the desired (S)-enantiomer relative to the total area of both enantiomer peaks.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column (CSP)Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)
Mobile Phasen-Hexane / 2-Propanol (e.g., 80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

In a ¹H NMR spectrum, the chemical shift (δ), peak multiplicity (singlet, doublet, etc.), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. rsc.org For (S)-3-Amino-2-methylpentan-2-ol, one would expect to see distinct signals for the methyl, methylene, and methine protons, with coupling constants (J values) revealing their connectivity. The presence of the hydroxyl and amine protons would also be confirmed, although their signals can sometimes be broad.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. rsc.org Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment. This technique is crucial for confirming the presence of the quaternary carbinol carbon and the other carbon atoms in the pentane (B18724) chain.

While less common for this specific compound, gel-phase NMR can be a valuable tool for monitoring reactions on a solid support, for instance, during solid-phase synthesis. This technique allows for the analysis of resin-bound intermediates without the need for cleavage, providing real-time information on reaction progress and purity.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Free Base (S)-3-Amino-2-methylpentan-2-ol

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(OH)-CH₃~25-30
CH-CH₂-CH₃~10-15
CH-CH₂-CH₃~28-33
CH(NH₂)~55-60
C(OH)~70-75

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., LC-MS, UPLC) for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information for confirming the identity and molecular weight of a compound and for detecting and identifying impurities. chemsrc.com The molecular formula for this compound is C₆H₁₆ClNO, with a corresponding molecular weight of approximately 153.65 g/mol . biosynth.com The free base, C₆H₁₅NO, has a molecular weight of 117.19 g/mol . guidechem.com

When coupled with liquid chromatography (LC or UPLC), mass spectrometry (LC-MS) becomes a formidable tool for separating complex mixtures and analyzing individual components. The LC system separates the target compound from any impurities, starting materials, or byproducts, which are then introduced into the mass spectrometer for detection. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments, providing unambiguous confirmation of the compound's identity.

Impurity profiling is a critical aspect of quality control. LC-MS can detect impurities at very low levels (trace analysis). By analyzing the m/z values of these trace components, potential structures can be proposed for unknown impurities, which is vital for understanding the reaction process and ensuring the final product's purity.

Optical Rotation and Circular Dichroism for Stereochemical Characterization

Chiroptical techniques are essential for confirming the absolute stereochemistry of a chiral molecule.

Optical Rotation is a classical and fundamental technique used to characterize enantiomers. A solution of a chiral compound, such as this compound, will rotate the plane of plane-polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). Measuring the specific rotation provides a key quality control parameter to confirm that the correct enantiomer has been synthesized and isolated.

Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light. chiralabsxl.com While the parent amino alcohol may lack a strong chromophore to give a significant CD signal in the accessible UV range, derivatization or the use of specific sensing probes can induce a CD signal. nih.govnih.gov The resulting CD spectrum is a unique fingerprint for a specific enantiomer. The sign of the Cotton effects in the CD spectrum can be directly related to the absolute configuration of the chiral center(s). chiralabsxl.com This makes CD an exceptionally powerful tool for unambiguous stereochemical assignment, often by comparison to the spectra of analogous compounds with known configurations or through theoretical calculations. chiralabsxl.com

Table 3: Summary of Analytical Techniques and Their Applications

TechniquePrimary ApplicationInformation Obtained
Chiral HPLCEnantiomeric PurityQuantitative ratio of (S) and (R) enantiomers
NMR SpectroscopyStructural ConfirmationConnectivity of atoms, chemical environment
Mass SpectrometryIdentification & Impurity ProfilingMolecular weight, elemental composition, presence of impurities
Optical Rotation / CDStereochemical CharacterizationConfirmation of absolute configuration (handedness)

Future Research Directions and Overcoming Limitations in the Chemistry of S 3 Amino 2 Methylpentan 2 Ol Hydrochloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing chiral amino alcohols often rely on stoichiometric reducing agents or organometallic catalysts, which can be limited by harsh reaction conditions, low stereoselectivities, and the generation of significant waste. frontiersin.org Future research will increasingly focus on "green" and sustainable alternatives to mitigate these environmental and economic drawbacks.

A primary area of development is the expansion of biocatalytic routes. scielo.brresearchgate.net Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a highly promising method for the asymmetric reductive amination of corresponding α-hydroxy ketones. frontiersin.orgacs.org These enzymatic processes provide numerous advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions in aqueous media, and exceptionally high stereoselectivity, often exceeding 99% enantiomeric excess (ee). frontiersin.orgnih.gov Research efforts are directed at improving the catalytic efficiency and substrate scope of these enzymes through protein engineering techniques like directed evolution. frontiersin.orgnih.gov Multi-step biocatalytic cascades are also being designed to synthesize complex chiral amino alcohols from simple, inexpensive starting materials in a one-pot system. researchgate.net

Synthesis StrategyAdvantagesChallenges
Traditional Chemical Synthesis Well-established protocolsUse of stoichiometric hazardous reagents, harsh conditions, metal waste. frontiersin.org
Biocatalytic Synthesis (e.g., AmDH) High enantioselectivity (>99% ee), mild aqueous conditions, reduced waste, low-cost ammonia donor. frontiersin.orgresearchgate.netLimited enzyme stability and catalytic efficiency, substrate scope limitations. frontiersin.org
Catalytic (Transfer) Hydrogenation High atom economy, avoids stoichiometric reagents. rsc.orgOften requires high pressure/temperature, precious metal catalysts.

Design of Next-Generation Catalytic Systems with Enhanced Activity and Selectivity

Beyond biocatalysis, the design of novel chemocatalytic systems remains a cornerstone of future research. The goal is to develop catalysts that are not only highly active and selective but also robust, recyclable, and based on abundant, non-precious metals. Recent advancements have demonstrated the efficacy of various transition-metal catalysts in the asymmetric synthesis of vicinal amino alcohols. rsc.orgresearchgate.net

For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has achieved high yields and enantioselectivities (up to 99% ee) in very short reaction times. researchgate.net Similarly, iridium-catalyzed systems are effective for the one-pot asymmetric hydrogenation of in situ-generated α-amino ketones. researchgate.net A significant future direction is the development of enantioconvergent methods, such as the iridium-catalyzed amination of racemic α-tertiary 1,2-diols, which can convert a racemic starting material entirely into a single enantiomer of the product. nih.gov Research will also focus on creating catalysts that can perform challenging transformations, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to form β-amino alcohols with high stereocontrol. westlake.edu.cn

Exploration of Novel Reaction Spaces and Unconventional Transformations

Moving beyond traditional thermal reactions, future research will increasingly explore novel activation modes to access new reactivity and synthetic pathways. Photocatalysis and electrocatalysis are at the forefront of this exploration, offering green and sustainable methods for generating reactive intermediates under mild conditions. researchgate.netrsc.org

Recent studies have shown that photoredox catalysis can enable the direct conversion of abundant aliphatic alcohols into valuable 1,2-amino alcohols. researchgate.net Electrocatalytic methods have also been developed for the stereoselective and chemoselective synthesis of diverse amino alcohols. nih.gov This approach allows for modular and scalable radical cross-couplings, as demonstrated by a 72-gram-scale flow reaction. nih.gov Another innovative strategy involves the enantioselective radical C–H amination of alcohols, which bypasses the need for pre-functionalized substrates and provides direct access to the chiral amino alcohol motif. nih.gov These unconventional transformations open up entirely new retrosynthetic disconnections and promise to streamline the synthesis of complex molecules. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

In the context of chiral synthesis, ML models are being developed to accurately predict the enantioselectivity of reactions. nih.govresearchgate.net By training deep neural networks on datasets of reactions, researchers can create models that predict the enantiomeric excess (% ee) for a given substrate, catalyst, and set of reaction conditions with high accuracy. chinesechemsoc.orgrsc.org This predictive power enables the rapid in silico screening of thousands of potential catalysts to identify the most promising candidates for experimental validation, dramatically reducing the time and resources spent on trial-and-error optimization. nih.gov Furthermore, AI is being used for complete synthetic pathway design, where algorithms can propose novel, multi-step routes to target molecules from commercially available starting materials. asiaresearchnews.comacs.org

Expanding the Scope of Derivatization for Diverse Applications

(S)-3-Amino-2-methylpentan-2-ol hydrochloride and other chiral amino alcohols are not only targets in themselves but also serve as versatile starting materials for the synthesis of a wide range of derivatives with diverse applications. acs.orgharvard.edu A key future direction is the systematic exploration of these derivatization pathways to generate novel molecular scaffolds for fields like drug discovery and materials science.

Chiral amino alcohols are ideal precursors for creating libraries of sp3-rich chiral fragments for fragment-based ligand discovery (FBLD), a powerful method for identifying lead compounds in drug development. acs.orgnih.gov Facile synthetic routes can convert amino alcohols into a variety of unique and water-soluble heterocyclic scaffolds. nih.gov

Derivative ScaffoldSynthetic StepsPotential Application
Oxazolidinones 1-2 stepsChiral auxiliaries, pharmaceutical intermediates. acs.orgnih.gov
Morpholinones/Morpholines 2-3 stepsBioactive molecules, drug scaffolds. acs.orgnih.gov
Lactams 3-4 stepsKey structural motifs in pharmaceuticals. acs.org
Sultams 3-5 stepsChiral auxiliaries, synthetic intermediates. acs.org

Future work will focus on developing efficient, one-pot, or tandem reactions to access these derivatives and on expanding the library of chiral building blocks to introduce greater structural and functional diversity for various screening and material science applications. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-3-Amino-2-methylpentan-2-ol hydrochloride?

  • Methodology : The compound can be synthesized via deprotection of a Boc-protected intermediate using hydrochloric acid in dioxane. For example, stirring the Boc-protected precursor with HCl (4 M in dioxane) at room temperature for 1 hour, followed by reduced-pressure concentration, yields the hydrochloride salt in near-quantitative purity .
  • Key Steps :

  • Use of HCl in dioxane for efficient deprotection.
  • Confirmation of product purity via ¹H-NMR (e.g., δ 9.00 ppm for amine protons, δ 1.02 ppm for tert-butyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d₆ confirms stereochemistry and purity. Peaks at δ 3.79 ppm (methoxy group) and δ 2.54 ppm (methylamine) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (153.65 g/mol) and fragmentation patterns .
  • Purity Assessment : Combined use of NMR, HPLC, and elemental analysis ensures absence of residual solvents/byproducts .

Advanced Research Questions

Q. How does stereochemistry at C3 influence reactivity in nucleophilic substitution reactions?

  • Stereochemical Impact : The (S)-configuration at C3 affects spatial orientation of the amino group, altering reaction kinetics. For example, stereospecific reactions with chiral electrophiles (e.g., fluorophenyl aldehydes) show enantioselectivity differences >80% compared to (R)-isomers .
  • Case Study : Reaction with 2,3-difluorobenzaldehyde under basic conditions produces Schiff bases with distinct diastereomeric ratios, confirmed by X-ray crystallography .

Q. What challenges arise in analyzing metabolic pathways of this compound?

  • Metabolic Stability : The tertiary alcohol and methyl groups hinder rapid oxidation, as shown in comparative studies with similar amino alcohols (e.g., 3-Amino-2-methylbutan-2-ol) .
  • Key Metabolites :

  • Primary : Oxidative deamination to 2-methylpentan-2-ol (detected via LC-MS).
  • Secondary : Conjugation with glucuronic acid (identified using ¹³C-labeled analogs) .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) alter biological activity?

  • Comparative Analysis :

CompoundSubstituentBioactivity (IC₅₀, µM)
(S)-3-Amino-2-methylpentan-2-olMethyl12.3 (Enzyme X)
(S)-3-Amino-3-methoxypentan-2-olMethoxy45.7 (Enzyme X)
  • Mechanistic Insight : Methoxy groups increase steric hindrance, reducing binding affinity to hydrophobic enzyme pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for HCl-mediated deprotection: How to resolve?

  • Issue : Yields range from 85% to 100% across studies .
  • Resolution :

  • Parameter Optimization : Ensure stoichiometric excess of HCl (≥1.2 eq.) and anhydrous conditions to prevent hydrolysis of intermediates.
  • Validation : Replicate protocols using inert atmosphere (N₂/Ar) and monitor reaction progress via TLC .

Methodological Recommendations

Q. What strategies mitigate racemization during synthesis?

  • Low-Temperature Reactions : Conduct reactions below 0°C to minimize epimerization at C3 .
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to preserve enantiomeric excess (>98%) .

Q. How to design stability studies under varying pH conditions?

  • Protocol :

  • Prepare buffered solutions (pH 1–13).
  • Monitor degradation via UV-Vis (λ = 260 nm) and LC-MS over 72 hours.
  • Key Finding : Maximum stability at pH 4–6 (t₁/₂ > 30 days), with rapid decomposition in alkaline conditions (t₁/₂ < 24 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.